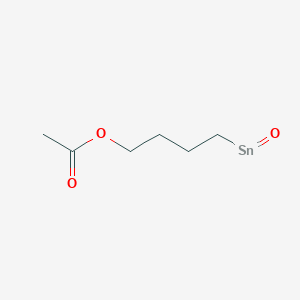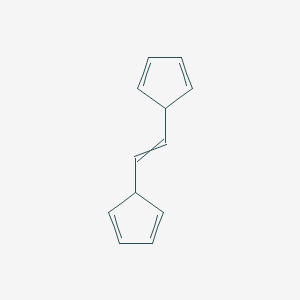
5,5'-(Ethene-1,2-diyl)di(cyclopenta-1,3-diene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-(Ethene-1,2-diyl)di(cyclopenta-1,3-diene) is an organic compound that features a unique structure consisting of two cyclopentadiene rings connected by an ethene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Ethene-1,2-diyl)di(cyclopenta-1,3-diene) typically involves a Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, cyclopentadiene acts as the diene, and ethene or a substituted ethene acts as the dienophile. The reaction conditions often require elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of cyclopentadiene, a precursor to 5,5’-(Ethene-1,2-diyl)di(cyclopenta-1,3-diene), involves the steam cracking of naphtha or the distillation of coal tar. The monomeric form of cyclopentadiene is obtained by heating its dimer, dicyclopentadiene, to around 180°C .
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-(Ethene-1,2-diyl)di(cyclopenta-1,3-diene) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the cyclopentadiene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is typical.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce fully saturated hydrocarbons.
Applications De Recherche Scientifique
5,5’-(Ethene-1,2-diyl)di(cyclopenta-1,3-diene) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex polycyclic structures.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biology and Medicine: Research is ongoing to explore its potential as a precursor to biologically active molecules or as a component in drug delivery systems.
Mécanisme D'action
The mechanism by which 5,5’-(Ethene-1,2-diyl)di(cyclopenta-1,3-diene) exerts its effects is primarily through its ability to participate in cycloaddition reactions. The ethene bridge and cyclopentadiene rings provide a reactive framework that can interact with various molecular targets. These interactions often involve the formation of new carbon-carbon bonds, leading to the synthesis of more complex molecules .
Propriétés
Numéro CAS |
75741-96-7 |
|---|---|
Formule moléculaire |
C12H12 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
5-(2-cyclopenta-2,4-dien-1-ylethenyl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C12H12/c1-2-6-11(5-1)9-10-12-7-3-4-8-12/h1-12H |
Clé InChI |
HQVLRGPDFITVJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(C=C1)C=CC2C=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one](/img/structure/B14433690.png)
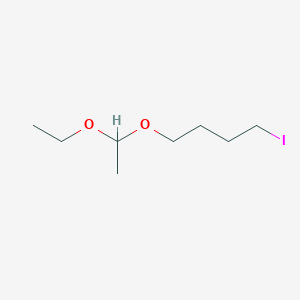
![N-{3-[(3-Chloroprop-2-en-1-yl)(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14433702.png)
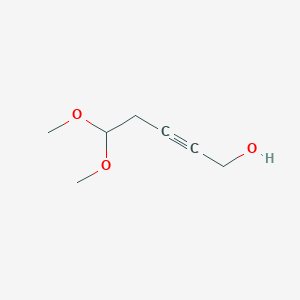



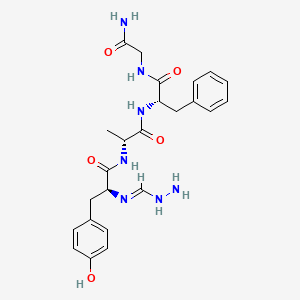

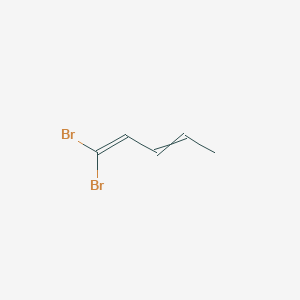
![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)

![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
